Finrozole (CAS 160146-17-8), also known as MPV-2213ad, is a non-steroidal, competitive inhibitor of the aromatase enzyme (CYP19A1) utilized primarily as an active pharmaceutical ingredient (API) in veterinary formulations and as a selective probe in endocrine research [1]. Structurally characterized as a chiral triazole derivative (4-[(1R,2S)-3-(4-fluorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propyl]benzonitrile), it binds reversibly to the aromatase heme group[1]. Its procurement value is driven by its specific pharmacokinetic profile—featuring a shorter elimination half-life compared to mainstream analogs like letrozole—and its high enzymatic selectivity, which prevents off-target suppression of other cytochrome P450-mediated steroidogenic pathways [1].
Substituting Finrozole with more common non-steroidal aromatase inhibitors, such as letrozole or anastrozole, compromises experimental and therapeutic control due to divergent pharmacokinetic and tissue-accumulation profiles [1]. While letrozole and anastrozole exhibit prolonged elimination half-lives (30 to 60 hours) that lead to significant plasma accumulation, Finrozole clears more rapidly, with a half-life of approximately 8 hours[1]. This rapid clearance is critical for applications requiring temporary, reversible aromatase suppression, such as short-term veterinary estrus control or dynamic in vivo endocrine modeling [1]. Furthermore, Finrozole's specific chiral structure dictates its unique solubility constraints and formulation requirements, meaning generic azole substitution will fail to replicate its precise bioavailability and transient receptor engagement [1].
In models of neonatally estrogenized male rodents with infravesical obstruction, Finrozole demonstrates comparable efficacy to the benchmark letrozole in restoring urinary function. Administration of Finrozole significantly increased the mean maximal flow rate in estrogenized rats to 31.1 ± 10.85 ml/min, compared to a baseline of 18.4 ± 6.18 ml/min [1]. This performance statistically matches letrozole (32.4 ± 14.3 ml/min) while offering a distinct transient repolarization profile in the proximal rhabdosphincter [1].
| Evidence Dimension | Mean maximal urinary flow rate (ml/min) |
| Target Compound Data | 31.1 ± 10.85 ml/min (Finrozole) |
| Comparator Or Baseline | 32.4 ± 14.3 ml/min (Letrozole); 18.4 ± 6.18 ml/min (Vehicle baseline) |
| Quantified Difference | Finrozole achieved a 69% increase over baseline, statistically equivalent to letrozole's 76% increase. |
| Conditions | Neonatally estrogenized adult rats, 6-week oral administration. |
Validates Finrozole as a highly effective, non-inferior alternative to letrozole for in vivo urological and endocrine research, particularly when a different pharmacokinetic clearance profile is desired.
Finrozole offers a significantly faster clearance rate than mainstream third-generation aromatase inhibitors, making it the preferred API for temporary suppression formulations. Clinical pharmacokinetic evaluations show that Finrozole has an apparent elimination half-life (t1/2) of approximately 8 hours following oral tablet administration [1]. In contrast, standard comparators like anastrozole and letrozole exhibit prolonged half-lives ranging from 30 to 60 hours, leading to 3- to 4-fold plasma accumulation upon daily dosing [1].
| Evidence Dimension | Apparent elimination half-life (t1/2) |
| Target Compound Data | ~8 hours (Finrozole) |
| Comparator Or Baseline | 30–60 hours (Anastrozole / Letrozole) |
| Quantified Difference | Finrozole clears 3.75 to 7.5 times faster than standard third-generation aromatase inhibitors. |
| Conditions | Single oral dose pharmacokinetic profiling. |
Essential for procurement in veterinary and research applications where rapid reversibility of aromatase inhibition and avoidance of long-term plasma accumulation are strictly required.
Finrozole demonstrates high selectivity for aromatase (CYP19A1) over other critical steroidogenic enzymes, ensuring precise experimental control without confounding off-target effects. In human placental microsome assays, Finrozole inhibited aromatase with an IC50 of 0.18–0.47 µM [1]. Crucially, it showed zero inhibition of desmolase (cholesterol side-chain cleavage enzyme) even at concentrations up to 1000 µM, yielding a selectivity ratio of greater than 2000-fold [1].
| Evidence Dimension | Enzyme inhibition (IC50) |
| Target Compound Data | 0.18–0.47 µM (Aromatase); >1000 µM (Desmolase) |
| Comparator Or Baseline | Off-target desmolase inhibition threshold |
| Quantified Difference | >2000-fold selectivity for aromatase over desmolase. |
| Conditions | In vitro human placental microsome assays. |
Guarantees that researchers and formulators can achieve complete estrogen suppression without inadvertently disrupting upstream cholesterol cleavage and broader corticosteroid synthesis in complex biological workflows.
Finrozole acts as a potent specific probe for blocking xenobiotic-induced endocrine disruption in placental models. When JEG-3 cells were exposed to Aflatoxin B1 (AFB1), CYP19A1 expression was aberrantly induced by 163% to 339% over baseline [1]. The co-administration of 1 µM Finrozole completely inhibited this AFB1-related mRNA induction and prevented the associated cytotoxicity, restoring normal expression levels of the UGT1A-family and HSD steroidogenic enzymes[1].
| Evidence Dimension | CYP19A1 mRNA expression induction |
| Target Compound Data | Complete inhibition of induction (return to baseline) at 1 µM Finrozole |
| Comparator Or Baseline | 163%–339% induction (AFB1 exposure alone) |
| Quantified Difference | 100% blockade of xenobiotic-induced aromatase overexpression. |
| Conditions | JEG-3 placental cell line exposed to 0.3-1.0 µM AFB1 for 96 hours. |
Highlights Finrozole's specialized utility as a procurement choice for in vitro toxicology and endocrine disruptor screening assays.
Due to its rapid clearance (~8 hour half-life) and high selectivity, Finrozole is the appropriate active pharmaceutical ingredient (API) for short-term veterinary estrus control formulations, where long-term plasma accumulation must be avoided [1].
Finrozole is highly effective in reversing developmental estrogen-induced infravesical obstruction and benign prostatic hyperplasia models, providing equivalent flow-rate restoration to letrozole but with distinct rhabdosphincter repolarization dynamics [2].
The compound's proven ability to completely block AFB1-induced CYP19A1 overexpression makes it a reliable selective probe for in vitro placental toxicity and xenobiotic screening in JEG-3 cell lines [3].
In research workflows requiring transient estrogen depletion without off-target corticosteroid suppression, Finrozole's >2000-fold selectivity over desmolase ensures precise, reversible experimental control [4].
Health Hazard